2-Chloro-4-(trifluoromethoxy)aniline
Overview
Description
2-Chloro-4-(trifluoromethoxy)aniline is a chemical compound that is part of a broader class of substances known as anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to the benzene ring of aniline. It is of interest due to its potential applications in various fields, including the synthesis of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of related trifluoromethoxy-substituted anilines often involves high-pressure hydrolysis and reduction reactions, as well as addition reactions with perfluoro-vinyl-perfluoro-methyl ether, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline . Metalation is another key step for structural elaboration of trifluoromethoxy-substituted anilines, where hydrogen/lithium permutation occurs with site selectivity depending on the N-protective group employed . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-5-(trifluoromethyl) aniline, has been studied using vibrational spectroscopy and quantum chemical studies. These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecule . Additionally, conformational studies of complexes like η^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium have shown that the trifluoromethoxy group can be nearly perpendicular to the arene ring, indicating the spatial arrangement of substituents can significantly affect the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of trifluoromethoxy-substituted anilines is influenced by the presence of electron-withdrawing groups, such as the trifluoromethoxy group, which can affect the site selectivity during metalation reactions. For instance, different N-protective groups can lead to deprotonation at various positions on the benzene ring, which is crucial for subsequent electrophilic trapping and further functionalization of the molecule . This reactivity is essential for the synthesis of more complex molecules, including pharmaceuticals and agrochemical intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-(trifluoromethoxy)aniline derivatives are influenced by the presence of substituents on the benzene ring. The vibrational spectra, molecular orbital calculations, and thermodynamic parameters provide a comprehensive understanding of the molecule's stability and reactivity. For example, the HOMO-LUMO energy gap and mapped molecular electrostatic potential surfaces derived from DFT computations can predict the molecule's chemical reactivity and interaction with other molecules . The thermodynamic parameters, such as enthalpy and entropy changes, can be correlated with temperature, providing valuable information for the compound's behavior under different conditions.
Scientific Research Applications
Synthesis and Chemical Processes
Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives, including 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. These processes often involve reactions like high-pressure hydrolysis and reduction, showcasing high yields and minimal environmental impact (Wen Zi-qiang, 2007).
Agrochemical Intermediates : An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important intermediate in agrochemicals, has been developed from 4-trifluoromethoxy aniline (Ding Zhi-yuan, 2011).
Insecticide Production
- Novaluron Synthesis : This chemical is a key intermediate in the synthesis of the insecticide Novaluron, demonstrating its significance in pest control applications (Wen Zi-qiang, 2008).
Nonlinear Optical Materials
- Vibrational Analysis for NLO Materials : Studies involving vibrational analysis, such as Fourier Transform-Infrared and Raman techniques, have explored the potential of derivatives like 4-chloro-3-(trifluoromethyl)aniline for nonlinear optical materials (B. Revathi et al., 2017).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Resp. Sens. 1 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWONHDNGICOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370112 | |
Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethoxy)aniline | |
CAS RN |
69695-61-0 | |
Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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